molecular formula C20H25ClFNO B2548945 N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide CAS No. 881441-70-9

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide

Cat. No.: B2548945
CAS No.: 881441-70-9
M. Wt: 349.87
InChI Key: WWAMRQAIZXZKME-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide is a synthetic organic compound characterized by the presence of a chlorinated and fluorinated phenyl group attached to a trimethyladamantane carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5,7-trimethyladamantane-1-carboxylic acid and 3-chloro-4-fluoroaniline.

    Amide Bond Formation: The carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid is then reacted with 3-chloro-4-fluoroaniline to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the adamantane core and the phenyl ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation: Products include oxidized adamantane derivatives.

    Reduction: Products include reduced phenyl and adamantane derivatives.

    Hydrolysis: Products include 3,5,7-trimethyladamantane-1-carboxylic acid and 3-chloro-4-fluoroaniline.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Due to its unique structural properties, the compound is studied for its potential use in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in industrial processes, such as catalysis or as a building block for more complex molecules.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3,5,7-trimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClFNO/c1-17-7-18(2)9-19(3,8-17)12-20(10-17,11-18)16(24)23-13-4-5-15(22)14(21)6-13/h4-6H,7-12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAMRQAIZXZKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=CC(=C(C=C4)F)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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